2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoroaniline with 2-bromo-3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo-pyridine N-oxides.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A simpler analog with similar fluorine substitution but lacking the imidazo ring.
2-(2,4-Difluorophenyl)-imidazo[1,2-a]pyridine: Similar structure but without the methyl group.
2-(2,4-Difluorophenyl)-7-chloroimidazo[1,2-a]pyridine: Contains a chlorine atom instead of a methyl group.
Uniqueness
2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both fluorine atoms and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10F2N2 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-4-5-18-8-13(17-14(18)6-9)11-3-2-10(15)7-12(11)16/h2-8H,1H3 |
InChI Key |
OURQIFCHFKYWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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